Chloranthus japonicus sieb

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chloranthus japonicus Sieb. is a perennial herbaceous plant belonging to the Chloranthaceae family. It is primarily found in the northeast of China, the far east of Russia, Japan, and Korea . Traditionally, this plant has been used for treating various ailments such as coughs, traumatic injuries, and snakebites . Modern research has highlighted its anticancer, anti-inflammatory, antiviral, and antibacterial properties .

Preparation Methods

The preparation of compounds from Chloranthus japonicus Sieb. involves the extraction and isolation of its active components. Two notable polysaccharides, YCJP–1 and YCJP–2, have been isolated from the plant. YCJP–1 is composed of glucose, galactose, arabinose, mannose, rhamnose, and uronic acids, while YCJP–2 mainly consists of glucose, mannose, and galactose . The extraction process typically involves solvent extraction followed by purification using techniques such as column chromatography .

Chemical Reactions Analysis

Chloranthus japonicus Sieb. undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the chemical investigation of its aerial parts led to the isolation of compounds such as 9-hydroxy heterogorgiolide and isofraxidin-7-O-β-D-glucopyranoside . These compounds are often isolated using reagents like β-sitosterol and palmitic acid under specific conditions . The major products formed from these reactions include β-sitosterol-3-O-β-D-glucopyranoside and octacosanoic acid .

Scientific Research Applications

Chloranthus japonicus Sieb. has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Chloranthus japonicus Sieb. compounds involves various molecular targets and pathways. For example, the polysaccharides YCJP–1 and YCJP–2 inhibit the proliferation of gastric cancer cells by inducing apoptosis and cell cycle arrest . The compounds interact with specific cellular pathways, leading to the inhibition of tumor growth and the promotion of cell death .

Comparison with Similar Compounds

Chloranthus japonicus Sieb. can be compared with other similar compounds such as Chloranthus holostegius and Chloranthus multistachys. These plants also belong to the Chloranthaceae family and share similar bioactive properties . this compound. is unique due to its specific polysaccharide composition and its superior anti-gastric cancer effects . The higher glucose content and narrower molecular weight distribution of YCJP–2 contribute to its enhanced bioactivity compared to similar compounds .

Properties

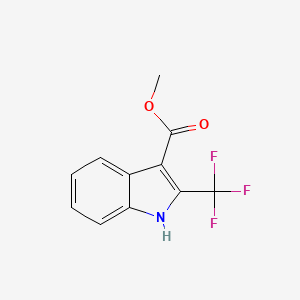

IUPAC Name |

4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-7-9-4-12(9)15(3)6-13-10(5-11(7)15)8(2)14(16)17-13/h9,11-13H,1,4-6H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFCNCALMYTQMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(=C)C4CC4C3(CC2OC1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12091150.png)

![Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-](/img/structure/B12091152.png)

![N-(4-bromo-2,5-difluoro-phenyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B12091195.png)

![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B12091197.png)

![2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B12091202.png)

![3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]-](/img/structure/B12091223.png)